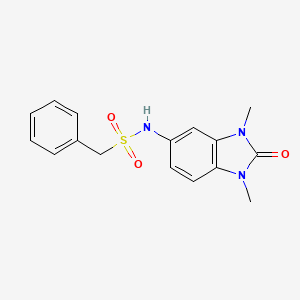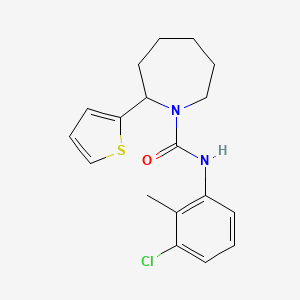![molecular formula C19H16ClN3O3S B5149071 4-chloro-3-{[(2-methylphenyl)amino]sulfonyl}-N-3-pyridinylbenzamide](/img/structure/B5149071.png)
4-chloro-3-{[(2-methylphenyl)amino]sulfonyl}-N-3-pyridinylbenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-chloro-3-{[(2-methylphenyl)amino]sulfonyl}-N-3-pyridinylbenzamide, also known as TAK-659, is a small-molecule inhibitor that targets the protein kinase BTK (Bruton's tyrosine kinase). BTK is a crucial component of the B-cell receptor signaling pathway, and its inhibition has shown promise in the treatment of various B-cell malignancies.
Mecanismo De Acción
4-chloro-3-{[(2-methylphenyl)amino]sulfonyl}-N-3-pyridinylbenzamide works by irreversibly binding to BTK, preventing its activation and downstream signaling. This leads to inhibition of B-cell proliferation, survival, and migration, ultimately resulting in tumor cell death.
Biochemical and Physiological Effects:
In addition to its anti-tumor effects, this compound has been shown to modulate various immune cell functions, including B-cell activation, T-cell proliferation, and cytokine production. These effects are thought to be mediated through the inhibition of BTK and downstream signaling pathways.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 4-chloro-3-{[(2-methylphenyl)amino]sulfonyl}-N-3-pyridinylbenzamide is its high potency and selectivity for BTK, which allows for low doses and minimal off-target effects. However, its irreversible binding to BTK may limit its use in certain experimental settings, where reversible inhibitors may be preferred.
Direcciones Futuras
There are several potential future directions for the development of 4-chloro-3-{[(2-methylphenyl)amino]sulfonyl}-N-3-pyridinylbenzamide and related compounds. One area of focus is the optimization of dosing regimens and combination therapies to enhance its anti-tumor activity. Another area of interest is the exploration of its effects on non-B-cell malignancies and autoimmune diseases, which may also be driven by BTK signaling. Finally, the development of more selective and reversible BTK inhibitors may overcome some of the limitations of this compound and expand its therapeutic potential.
Métodos De Síntesis
The synthesis of 4-chloro-3-{[(2-methylphenyl)amino]sulfonyl}-N-3-pyridinylbenzamide involves several steps, including the formation of the pyridine and benzamide moieties, followed by the introduction of the sulfonyl and amino groups. The final step involves chlorination at the 4-position of the benzene ring. The overall yield of the synthesis is moderate, but the purity of the final product is high.
Aplicaciones Científicas De Investigación
4-chloro-3-{[(2-methylphenyl)amino]sulfonyl}-N-3-pyridinylbenzamide has been extensively studied in preclinical models of B-cell malignancies, including chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and diffuse large B-cell lymphoma (DLBCL). In these studies, this compound has shown potent anti-tumor activity, both as a single agent and in combination with other drugs.
Propiedades
IUPAC Name |
4-chloro-3-[(2-methylphenyl)sulfamoyl]-N-pyridin-3-ylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16ClN3O3S/c1-13-5-2-3-7-17(13)23-27(25,26)18-11-14(8-9-16(18)20)19(24)22-15-6-4-10-21-12-15/h2-12,23H,1H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDXLPXBVPYXNNK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NS(=O)(=O)C2=C(C=CC(=C2)C(=O)NC3=CN=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16ClN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![3-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-N-(2-furylmethyl)propanamide](/img/structure/B5148992.png)
![N-[(3,4-dimethylphenyl)(phenyl)methyl]-2,2,2-trifluoroacetamide](/img/structure/B5149000.png)
![5-{[5-(2,3-dichlorophenyl)-2-furyl]methylene}-2-imino-1,3-thiazolidin-4-one](/img/structure/B5149005.png)
![4-{[(4-methoxy-2-nitrophenyl)amino]methylene}-5-methyl-2-(4-methylphenyl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B5149017.png)

![6-phenyl-3-{[4-(2-pyrimidinyl)-1-piperazinyl]carbonyl}imidazo[2,1-b][1,3]thiazole](/img/structure/B5149024.png)
![5-(2-fluorophenyl)-3-[4-(2-methoxyethoxy)-1-piperidinyl]-1,2,4-triazine](/img/structure/B5149035.png)
![N-benzyl-3-methyl-4-[2-(4-morpholinyl)-2-oxoethoxy]benzenesulfonamide](/img/structure/B5149037.png)


![3-[3-bromo-4-(diethylamino)phenyl]-2-(4-nitrophenyl)acrylonitrile](/img/structure/B5149057.png)
![N-[2-methyl-2-(4-morpholinyl)propyl]-1-[(2E)-3-phenyl-2-propen-1-yl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5149062.png)
![N-{2-[2-(2-chloro-6-methylphenoxy)ethoxy]ethyl}-2-propanamine](/img/structure/B5149066.png)
![N-isobutyl-2-[(2-methylbenzyl)thio]acetamide](/img/structure/B5149072.png)
